molecular formula C12H6BrClS B12812788 3-Bromo-7-chlorodibenzo[b,d]thiophene

3-Bromo-7-chlorodibenzo[b,d]thiophene

Cat. No.: B12812788
M. Wt: 297.60 g/mol
InChI Key: QKDCVUNQKGOLDE-UHFFFAOYSA-N
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Description

3-Bromo-7-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS and a molecular weight of 297.6 g/mol It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chlorodibenzo[b,d]thiophene typically involves the bromination and chlorination of dibenzothiophene. One common method involves the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the dibenzothiophene ring . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods allow for efficient and consistent production of the compound, meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chlorodibenzo[b,d]thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted dibenzothiophenes with different functional groups.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated dibenzothiophenes.

Scientific Research Applications

3-Bromo-7-chlorodibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]thiophene involves its interaction with molecular targets through its halogen atoms and sulfur-containing ring. These interactions can influence various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are exploited to create efficient luminescent materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical properties and reactivity compared to its oxygen-containing analogs and other halogenated dibenzothiophenes .

Properties

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

IUPAC Name

3-bromo-7-chlorodibenzothiophene

InChI

InChI=1S/C12H6BrClS/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

QKDCVUNQKGOLDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C2C=CC(=C3)Br

Origin of Product

United States

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